molecular formula C10H11ClFN B8409699 2-Chloro-4-methyl-5-cyclopropyl-6-fluoroaniline

2-Chloro-4-methyl-5-cyclopropyl-6-fluoroaniline

Cat. No.: B8409699
M. Wt: 199.65 g/mol
InChI Key: SKWRLHNMYCZHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-5-cyclopropyl-6-fluoroaniline is a useful research compound. Its molecular formula is C10H11ClFN and its molecular weight is 199.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

6-chloro-3-cyclopropyl-2-fluoro-4-methylaniline

InChI

InChI=1S/C10H11ClFN/c1-5-4-7(11)10(13)9(12)8(5)6-2-3-6/h4,6H,2-3,13H2,1H3

InChI Key

SKWRLHNMYCZHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CC2)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline (14.0 g, 53 mmol), trimethylboroxine (13.4 g of 50% solution in THF, 53 mmol), tetrakis(triphenylphosphine)palladium(0) (2.5 g, 2.2 mmol) and potassium carbonate (14.0 g, 101 mmol) are combined and stirred in 250 mL of a 4:1 DME/water solution. The mixture is degassed by repeated alternating application of vacuum and positive nitrogen pressure (10×). The mixture is heated to reflux temperature for 2 days and then cooled to room temperature. Most of the DME is removed by rotary evaporator and the residual mixture is partitioned between Et2O (500 mL) and water (500 mL). The organic phase is washed with brine (3×250 mL), dried (MgSO4) and concentrated by rotary evaporator. The crude product is purified using flash chromatography (5% CH2Cl2/hexanes) to give 2-chloro-4-methyl-5-cyclopropyl-6-fluoroaniline a light yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
DME water
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.